(+/-)-N-3-Benzylnirvanol

Descripción general

Descripción

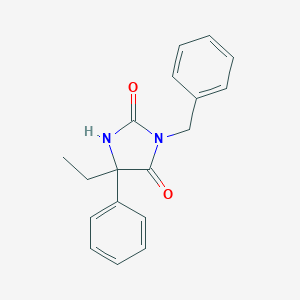

(+/-)-N-3-Benzylnirvanol is a heterocyclic compound with the molecular formula C18H18N2O2. It is known for its unique structure, which includes a five-membered imidazolidine ring substituted with benzyl, ethyl, and phenyl groups. This compound is often used in research and industrial applications due to its interesting chemical properties and potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-N-3-Benzylnirvanol typically involves the reaction of benzylamine, ethylamine, and phenylisocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as a Lewis acid. The reaction mixture is heated to facilitate the formation of the imidazolidine ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Análisis De Reacciones Químicas

Types of Reactions

(+/-)-N-3-Benzylnirvanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.

Reduction: Reduction reactions can lead to the formation of reduced imidazolidine derivatives.

Substitution: The benzyl, ethyl, and phenyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives, while reduction may produce reduced imidazolidine compounds.

Aplicaciones Científicas De Investigación

Potency and Selectivity

Research indicates that (+)-N-3-benzyl-nirvanol exhibits competitive inhibition of CYP2C19 with an inhibition constant value ranging from 210 to 280 nM in human liver preparations . In contrast, its enantiomer (-)-N-3-benzyl-phenobarbital has shown even greater potency as a CYP2C19 inhibitor, highlighting the importance of stereochemistry in drug interactions .

| Compound | K_i (nM) | Selectivity |

|---|---|---|

| (+)-N-3-benzyl-nirvanol | 210-280 | Moderate for CYP2C19 |

| (-)-N-3-benzyl-phenobarbital | 71-94 | High for CYP2C19 |

In Vitro Studies

In vitro studies have utilized (+/-)-N-3-benzyl-nirvanol to assess the metabolic pathways of various drugs. It serves as a reference compound for comparing the selectivity and potency of other CYP2C19 inhibitors, such as omeprazole . The compound's ability to inhibit CYP2C19 without significantly affecting other CYP isoforms (like CYP1A2 and CYP3A4) makes it an essential tool for evaluating drug metabolism profiles.

Screening for Drug Interactions

The compound is particularly useful in high-throughput screening assays designed to evaluate the inhibition of multiple cytochrome P450 isoforms simultaneously. This application is crucial during the early phases of drug development to predict potential drug-drug interactions .

Comparison with Other Inhibitors

A study compared the efficacy of (+)-N-3-benzyl-nirvanol with omeprazole and (-)-N-3-benzyl-phenobarbital in suspended human hepatocytes. The findings indicated that while (+)-N-3-benzyl-nirvanol is effective, (-)-N-3-benzyl-phenobarbital demonstrated superior selectivity and potency as a CYP2C19 inhibitor .

Predicting In Vivo Outcomes

Another significant application involves predicting the fraction metabolized by CYP2C19 using data derived from suspended human hepatocyte incubations with (+/-)-N-3-benzyl-nirvanol. This predictive capability is vital for understanding how genetic variations in CYP2C19 can affect individual responses to medications .

Mecanismo De Acción

The mechanism of action of (+/-)-N-3-Benzylnirvanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as apoptosis and cell proliferation.

Comparación Con Compuestos Similares

Similar Compounds

5-Ethyl-3-methyl-5-phenylimidazolidine-2,4-dione: Known for its use as an antiepileptic drug.

3-Benzyl-5-ethyl-5-phenylhydantoin: Similar structure but different biological activities.

5-Benzylidene-5-phenylimidazolidine-2,4-dione: Known for its inhibitory effects on mitochondrial respiration.

Uniqueness

(+/-)-N-3-Benzylnirvanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyl, ethyl, and phenyl groups makes it a versatile compound for various applications in research and industry.

Actividad Biológica

(+/-)-N-3-Benzylnirvanol is a compound that has garnered attention due to its biological activity, particularly as an inhibitor of cytochrome P450 enzymes, specifically CYP2C19. This article reviews the compound's pharmacological properties, mechanisms of action, and its implications in drug metabolism and potential therapeutic applications.

Chemical Structure and Properties

This compound is a chiral compound, existing as two enantiomers: (+)-N-3-benzylnirvanol and (−)-N-3-benzylnirvanol. The structural formula is represented as follows:

This compound features a benzyl group attached to a nitrogen atom, influencing its interaction with various enzymes.

The primary mechanism of action for this compound involves its role as a competitive inhibitor of the CYP2C19 enzyme. This enzyme is crucial in the metabolism of many drugs, and its inhibition can lead to altered pharmacokinetics of co-administered medications.

Inhibition Potency

Research has shown that (+)-N-3-benzylnirvanol exhibits a Ki value of approximately 250 nM against CYP2C19, while the (−) enantiomer shows even greater potency (Ki = 79 nM for (−)-N-3-benzylphenobarbital) . This indicates that both enantiomers can significantly inhibit CYP2C19 activity but vary in their effectiveness.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the metabolism of substrates typically processed by CYP2C19. For instance, studies involving human liver microsomes showed that at concentrations of 1 µM, (+)-N-3-benzylnirvanol inhibited approximately 80% of CYP2C19 activity while having minimal effects on other CYP isoforms .

| Compound | Ki Value (nM) | Inhibition % at 1 µM |

|---|---|---|

| (+)-N-3-Benzylnirvanol | 250 | ~80% |

| (−)-N-3-Benzylphenobarbital | 79 | ~80% |

| Omeprazole | Not specified | Variable |

Case Studies

A notable case study involved the assessment of drug-drug interactions in clinical settings where patients were administered drugs metabolized by CYP2C19. The presence of this compound led to increased plasma concentrations of these drugs, necessitating dosage adjustments to avoid adverse effects .

Pharmacokinetic Implications

The inhibition of CYP2C19 by this compound has significant pharmacokinetic implications. Due to its selective inhibition profile, it can be utilized in drug development to predict metabolic interactions and optimize therapeutic regimens.

Clinical Relevance

The clinical relevance of this compound lies in its potential use as a tool in pharmacogenomics. Patients with genetic variations affecting CYP2C19 activity may benefit from tailored dosing strategies involving this compound to mitigate adverse drug reactions.

Propiedades

IUPAC Name |

3-benzyl-5-ethyl-5-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-2-18(15-11-7-4-8-12-15)16(21)20(17(22)19-18)13-14-9-5-3-6-10-14/h3-12H,2,13H2,1H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZDHUHMXXALFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)N(C(=O)N1)CC2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.